2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyridazine class, characterized by a fused bicyclic core with nitrogen atoms at positions 1, 2, and 4 of the pyridazine ring. Key structural features include:
- 4-Methyl group: Likely reduces oxidative metabolism at the pyridazine ring.
- 7-Oxo moiety: Introduces hydrogen-bonding capability, critical for target interactions.
- 6-Acetamide side chain: Provides hydrogen-bond donor/acceptor properties, mimicking peptide bonds in biological targets.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-9-4-5-12(6-10(9)2)21-15-13(7-18-21)11(3)19-20(16(15)23)8-14(17)22/h4-7H,8H2,1-3H3,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEYLMZTMSUGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives (e.g., Compound 4c )
Structure : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide.
Key Differences :
- Core heterocycle : Pyrazolo[3,4-b]pyridine (two nitrogen atoms) vs. pyrazolo[3,4-d]pyridazine (three nitrogen atoms). This alters electronic density and binding interactions.
- Substituents :
- 4-Chlorophenyl vs. 3,4-Dimethylphenyl : Chlorine (electron-withdrawing) vs. methyl (electron-donating), affecting lipophilicity (ClogP: ~4.5 vs. ~3.8) and electronic properties.
- N-(4-Methoxyphenyl) acetamide : Methoxy group increases solubility compared to the target’s unmodified acetamide.
Physical Properties :
| Property | Target Compound | Compound 4c |
|---|---|---|
| Melting Point | Not reported | 209–211°C |
| IR (C=O stretch) | ~1680 cm⁻¹ (estimated) | 1682 cm⁻¹ |
| Molecular Ion (MS) | Not reported | m/z 498 (M⁺) |
Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., Compounds 2–10 )
Structure : 1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones.
Key Differences :
- Core heterocycle : Pyrimidine ring (two nitrogen atoms at positions 1 and 3) vs. pyridazine (adjacent nitrogens). Pyrimidines are more electron-deficient, altering reactivity.
- Substituents :
- 6-Thioether linkage : Introduces sulfur, which may reduce metabolic stability compared to the target’s acetamide.
- Phenyl vs. 3,4-Dimethylphenyl : The latter’s methyl groups improve steric shielding.
Tetrahydroimidazo[1,2-a]pyridines (e.g., Compound 1l )
Structure: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Key Differences:
- Core structure: Imidazo[1,2-a]pyridine (non-fused bicyclic) vs. fused pyrazolo-pyridazine.
- Functional groups: Nitro (electron-withdrawing) and cyano groups increase polarity (ClogP: ~2.1) compared to the target’s lipophilic dimethylphenyl (ClogP: ~3.8).
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